molecular formula C10H16O2 B14310614 2-(2-Methylprop-2-en-1-yl)hex-4-enoic acid CAS No. 112391-49-8

2-(2-Methylprop-2-en-1-yl)hex-4-enoic acid

Cat. No.: B14310614
CAS No.: 112391-49-8
M. Wt: 168.23 g/mol
InChI Key: LJVBEQVFJJEICD-UHFFFAOYSA-N
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Description

2-(2-Methylprop-2-en-1-yl)hex-4-enoic acid is an organic compound with a unique structure that includes both an alkene and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylprop-2-en-1-yl)hex-4-enoic acid can be achieved through several methods. One common approach involves the radical addition of cyclopentanone to (+)-limonene under oxygen in acetic acid, using manganese (II) acetate and cobalt (II) acetate as catalysts . Another method involves the photosensitized oxidation of citronellol to produce allyl hydroperoxides, which are then reduced to the corresponding diols .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions would be crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylprop-2-en-1-yl)hex-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The alkene group can undergo electrophilic addition reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Methylprop-2-en-1-yl)hex-4-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methylprop-2-en-1-yl)hex-4-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylprop-2-en-1-yl)hex-4-enoic acid is unique due to its combination of an alkene and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.

Properties

CAS No.

112391-49-8

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-(2-methylprop-2-enyl)hex-4-enoic acid

InChI

InChI=1S/C10H16O2/c1-4-5-6-9(10(11)12)7-8(2)3/h4-5,9H,2,6-7H2,1,3H3,(H,11,12)

InChI Key

LJVBEQVFJJEICD-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(CC(=C)C)C(=O)O

Origin of Product

United States

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